6-fluoro-N-(3-fluorophenyl)-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide
Overview
Description
6-fluoro-N-(3-fluorophenyl)-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-fluoro-N-(3-fluorophenyl)-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through a cyclization reaction involving aniline derivatives and suitable reagents.
Introduction of the fluoro groups: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Carboxamide formation: The carboxamide group can be introduced through an amidation reaction using appropriate carboxylic acid derivatives and amines.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-fluoro-N-(3-fluorophenyl)-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating neurological disorders due to its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(3-fluorophenyl)-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or receptors by binding to their active sites. This interaction can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
6-fluoro-N-(3-fluorophenyl)-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinidine: Used as an antiarrhythmic agent.
Cinchonine: Another antimalarial compound.
What sets this compound apart is its unique substitution pattern and potential therapeutic applications in neurological disorders.
Properties
IUPAC Name |
6-fluoro-N-(3-fluorophenyl)-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O/c1-11-5-6-12-9-14(19)7-8-16(12)21(11)17(22)20-15-4-2-3-13(18)10-15/h2-4,7-11H,5-6H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLICLRYVBVKZJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)NC3=CC(=CC=C3)F)C=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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